3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride

Descripción general

Descripción

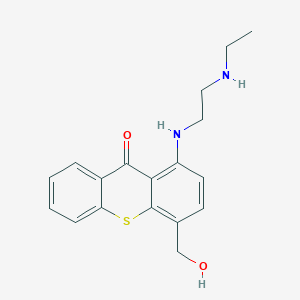

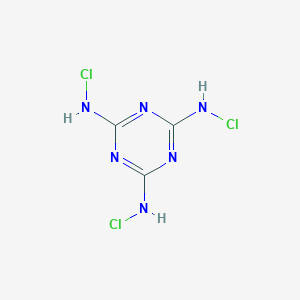

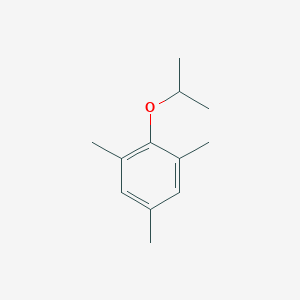

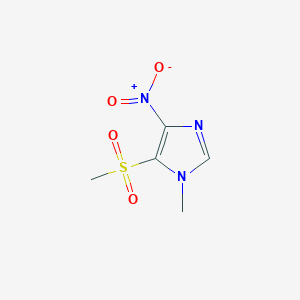

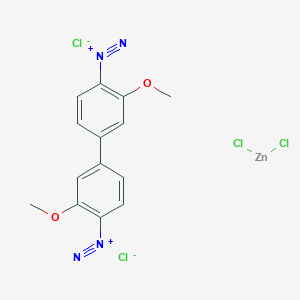

3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride, also known as Fast Blue B Salt or Diazo Blue B, is a versatile chemical compound used in scientific research. It is an organic chloride salt composed of 3,3’-dimethoxy[1,1’-biphenyl]-4,4’-bis(diazonium), zinc, and chloride ions in a ratio of 1:1:4 . It is primarily utilized for tissue staining.

Molecular Structure Analysis

The molecular formula of 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride is C14H12Cl4N4O2Zn . It has an average mass of 475.492 Da and a mono-isotopic mass of 471.900574 Da .Chemical Reactions Analysis

3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride acts as a diazonium salt, which can couple with various tissue components, particularly proteins and carbohydrates, to create a visible color under a microscope. This allows researchers to differentiate different cell types and structures within tissues, facilitating the visualization and analysis of biological samples.Physical And Chemical Properties Analysis

The molecular formula of 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride is C14H12Cl4N4O2Zn . It has an average mass of 475.492 Da and a mono-isotopic mass of 471.900574 Da .Aplicaciones Científicas De Investigación

Contrast Enhancement in Lithography

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride is explored in the field of lithography for enhancing contrast. Water-soluble aromatic diazonium salts, including this compound, are evaluated as photobleachable dyes in contrast enhancement lithography using a g-line stepper. These salts, when used in an aqueous solution with polyvinyl pyrrolidone, improve resist profiles and contrast in lithographic processes (Uchino et al., 1987).

Photochemical Decomposition

The photochemical decomposition of aryldiazonium chlorides, including the 3,3'-Dimethoxybiphenyl variant, is another area of interest. These compounds, stabilized as zinc chloride double salts and incorporated in secondary cellulose acetate film, exhibit first-order kinetics in fading rates when exposed to light. This decomposition process is critical in understanding their applications in various fields, including imaging technologies (Barraclough et al., 2008).

Stability and Decomposition Mechanism

Research on diazonium tetraphenylborates, which are closely related to 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride, has been conducted to understand their thermal stability and decomposition mechanisms. This study provides insights into the stability of these compounds under various conditions, which is essential for their safe and effective use in different applications (Sato & Sugawara, 1985).

Spontaneous Formation of Organic Layers

In another study, the spontaneous grafting of different para-substituted phenyl groups, including 3,3'-Dimethoxybiphenyl, on carbon and metallic surfaces from diazonium salts solutions was investigated. This process is significant for the development of coatings and surface modifications in various materials science and engineering applications (Adenier et al., 2006).

Exciplex Formation

The compound also finds use in studies related to exciplex formation. Zinc meso-tetraphenylporphyrin forms triplet exciplexes with different arenediazonium salts, including the 3,3'-Dimethoxybiphenyl variant. These studies are important in the field of photochemistry and can have implications in photodynamic therapy (Becker et al., 1989).

Safety And Hazards

3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride is classified as a self-reactive chemical (Type C), and it may cause cancer (Category 1B) . It is harmful if swallowed and may cause a fire when heated . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing. Dust formation should be avoided, and it should not be ingested or inhaled .

Propiedades

IUPAC Name |

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPKNJIWDULNQH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl4N4O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |

CAS RN |

14263-94-6 | |

| Record name | 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14263-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.